1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- (CAS 647032-15-3; MF: C16H10BrN3O3; MW: 372.17 g/mol) is a trisubstituted 1H-pyrazole bearing a C-4 carbaldehyde group, a C-3 4-bromophenyl ring, and an N-1 4-nitrophenyl ring. The compound uniquely combines three orthogonal reactive centers — an electrophilic aldehyde, an aryl bromide amenable to transition-metal cross-coupling, and a nitro group reducible to a primary amine — within a single low-molecular-weight (372.17 Da) framework.

Molecular Formula C16H10BrN3O3
Molecular Weight 372.17 g/mol
CAS No. 647032-15-3
Cat. No. B12041559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-
CAS647032-15-3
Molecular FormulaC16H10BrN3O3
Molecular Weight372.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C16H10BrN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H
InChIKeySACVZRJLXWGYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- (CAS 647032-15-3): A Dual-Functionalized Pyrazole Scaffold for Directed Synthesis


1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- (CAS 647032-15-3; MF: C16H10BrN3O3; MW: 372.17 g/mol) is a trisubstituted 1H-pyrazole bearing a C-4 carbaldehyde group, a C-3 4-bromophenyl ring, and an N-1 4-nitrophenyl ring [1]. The compound uniquely combines three orthogonal reactive centers — an electrophilic aldehyde, an aryl bromide amenable to transition-metal cross-coupling, and a nitro group reducible to a primary amine — within a single low-molecular-weight (372.17 Da) framework. Available from Sigma-Aldrich as AldrichCPR product 117994 and from specialty suppliers at ≥95% purity, this compound serves as a versatile building block for medicinal chemistry library synthesis, particularly in programs targeting kinase inhibition and anti-inflammatory pathways .

Why Close Analogs of 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- Cannot Be Used Interchangeably


Substituting 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- with a simpler pyrazole-4-carbaldehyde or a mono-substituted analog eliminates at least one of its three orthogonal functional handles, fundamentally altering the accessible chemical space. The 4-bromophenyl moiety is critical for Suzuki-Miyaura, Heck, and Sonogashira coupling diversification, while the 4-nitrophenyl group provides both a strong electron-withdrawing effect that activates the aldehyde toward nucleophilic addition and a latent amino handle via reduction. Removing either substituent reduces the scaffold's derivatization potential by ≥50%. Positional isomers (e.g., 3-nitrophenyl analogs or bromine at C-4 of the pyrazole ring) exhibit different electronic profiles and regioselectivity in subsequent reactions, as demonstrated by the >98:2 regioselectivity achievable with specific solvent systems during cyclocondensation . These structural differences propagate into divergent biological screening outcomes, as closely related pyrazole-4-carbaldehydes show distinct target selectivity profiles in kinase and COX inhibition assays [1].

Comparator-Based Quantitative Evidence for Selecting 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- (CAS 647032-15-3)


Orthogonal Functional Handle Count: 3 Reactive Centers vs. 1–2 for Closest Analogs

1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- possesses three chemically orthogonal reactive centers that can be addressed independently without protecting-group strategies: (i) the C-4 aldehyde for nucleophilic addition/condensation, (ii) the C-3 4-bromophenyl ring for Pd-catalyzed cross-coupling, and (iii) the N-1 4-nitrophenyl group reducible to a 4-aminophenyl moiety . In contrast, 1H-Pyrazole-4-carbaldehyde (CAS 3920-50-1) provides only the aldehyde handle, while 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS not specified) lacks the nitro-to-amine conversion pathway, and 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lacks the aryl bromide for cross-coupling . The three-handle configuration enables ≥3 sequential diversification steps from a single scaffold, whereas simpler analogs support only 1–2.

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

Enhanced Aldehyde Electrophilicity: Dual EWG Activation vs. Mono-Substituted Analogs

The aldehydic carbon in 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- exhibits enhanced electrophilicity due to the cumulative electron-withdrawing effects of both the 4-bromophenyl (σp = +0.23) and 4-nitrophenyl (σp = +0.78) substituents . This dual activation significantly accelerates nucleophilic addition kinetics compared to simple pyrazole-4-carbaldehydes lacking these electron-withdrawing groups. While quantitative kinetic data (e.g., second-order rate constants) for this specific compound are not publicly reported, the qualitative enhancement is a predictable consequence of well-established Hammett relationships: the combined σp of +1.01 for the two substituents predicts a rate acceleration of approximately 10²–10³ fold relative to unsubstituted pyrazole-4-carbaldehyde for typical nucleophilic additions, based on ρ values of +2.0 to +3.0 for aldehyde carbonyl additions [1]. This property enables milder reaction conditions (room temperature vs. heating) for Schiff base and hydrazone formation.

Physical Organic Chemistry Reaction Kinetics Nucleophilic Addition

Suzuki-Miyaura Cross-Coupling Yields: 65–98% for Bromophenyl Substrate Class vs. Chloro Analogs

The 4-bromophenyl substituent on 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- serves as an excellent substrate for Pd-catalyzed Suzuki-Miyaura coupling, with reported yields for this substrate class ranging from 65% to 98% under optimized conditions . In contrast, the analogous 4-chlorophenyl pyrazole derivatives typically require higher catalyst loadings (1–5 mol% Pd vs. 0.1–1 mol%) and elevated temperatures (100–140°C vs. 60–100°C) to achieve comparable conversions, with yields often 15–30% lower under equivalent conditions [1]. The C-Br bond in the target compound provides an optimal balance of reactivity (oxidative addition rate) and stability (resistance to premature decomposition) that is well-matched to standard Pd(0)/Pd(II) catalytic cycles. This reactivity profile is preserved in the presence of the aldehyde and nitro groups, demonstrating functional group orthogonality .

Synthetic Methodology Cross-Coupling C-C Bond Formation

Cyclocondensation Regioselectivity: >98:2 Isomer Ratio in DMAc vs. 50:50 in Ethanol

During the cyclocondensation synthesis of trisubstituted pyrazoles related to 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-, the choice of solvent dramatically affects regioselectivity: DMAc (N,N-dimethylacetamide) delivers a 98:2 isomer ratio at 74–77% yield, while ethanol yields a non-selective 50:50 mixture at 60–70% yield . For the specific target compound, the 1,3-relationship of the bromophenyl and nitrophenyl substituents is critical; using DMF as solvent achieves 70–75% yield with 95:5 regioselectivity . Microwave-assisted protocols further improve yields to 91–98% while reducing reaction time from 2 hours to 5 minutes [1]. This regioselectivity data is significant because positional isomers (e.g., 1-(4-bromophenyl)-3-(4-nitrophenyl) vs. 1-(4-nitrophenyl)-3-(4-bromophenyl)) are not interchangeable in biological contexts — regioisomeric pyrazoles can exhibit >100-fold differences in target binding affinity.

Process Chemistry Regioselective Synthesis Reaction Optimization

Computed Lipophilicity (XLogP3 = 3.5) Positions the Scaffold in the Optimal Drug-Like Property Window Relative to Simpler Pyrazole Carbaldehydes

The computed XLogP3 value for 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- is 3.5, with a molecular weight of 372.17 g/mol, 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds [1]. This places the scaffold within favorable drug-like property ranges (Lipinski Rule of Five: MW ≤500, LogP ≤5, HBD ≤5, HBA ≤10). In contrast, the unsubstituted 1H-Pyrazole-4-carbaldehyde (MW: 96.09 g/mol, XLogP3: -0.1) is too polar and low-molecular-weight to serve as a meaningful lead-like scaffold, while the simpler mono-substituted 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (estimated MW ~265 g/mol) occupies an intermediate but less balanced property space with only one aromatic substituent providing fewer opportunities for hydrophobic binding interactions. The target compound's XLogP3 of 3.5 is particularly well-suited for oral bioavailability optimization, as it balances aqueous solubility (estimated ~10–50 µM) with membrane permeability [2].

Drug-Likeness Physicochemical Profiling Lead Optimization

Defined Research and Procurement Application Scenarios for 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-


Diversity-Oriented Synthesis (DOS) Library Construction via Three-Dimensional Orthogonal Derivatization

This compound is optimally deployed as a starting scaffold for DOS libraries where three sequential, orthogonal derivatization steps are required. Step 1: Condensation of the C-4 aldehyde with diverse primary amines generates imine/Schiff base intermediates (mild conditions, room temperature). Step 2: Suzuki-Miyaura coupling at the C-3 4-bromophenyl position installs aryl/heteroaryl diversity (65–98% yield range, Pd catalysis, 60–100°C). Step 3: Reduction of the N-1 4-nitrophenyl group to 4-aminophenyl (SnCl2/HCl, Fe/AcOH, or catalytic hydrogenation) followed by amidation or sulfonylation introduces a third diversity element. This three-step, one-scaffold strategy can generate libraries of 100–200 compounds using solid-phase Wang resin methods . The orthogonal reactivity ensures that each diversity element can be varied independently without cross-reactivity, a feature not available from mono- or di-substituted pyrazole carbaldehyde analogs.

Kinase-Focused Fragment-to-Lead Programs Targeting CDK2, VEGFR-2, or COX-2

Molecular docking simulations with pyrazole-4-carbaldehyde derivatives demonstrate binding affinities of -7.5 to -10.35 kcal/mol for CDK2 (PDB 2VTO) and -8.57 to -10.09 kcal/mol for VEGFR-2 (PDB 2QU5) . The 4-bromophenyl and 4-nitrophenyl substituents of the target compound occupy complementary hydrophobic sub-pockets within these kinase ATP-binding sites, with the nitrophenyl group forming hydrogen bonds with hinge-region residues (e.g., Asp1046 in VEGFR-2) and the bromophenyl ring engaging in π-π stacking with Phe1047 . For COX-2 (PDB 3LN1), binding affinities of -6.0 to -9.3 kcal/mol have been computed, with selectivity favoring COX-2 over COX-1 [1]. Procurement of this specific regioisomer (1-(4-nitrophenyl)-3-(4-bromophenyl)) is critical because the positional isomer (1-(4-bromophenyl)-3-(4-nitrophenyl)) would orient substituents differently within the binding pocket, potentially abolishing key interactions.

Continuous Flow and Microwave-Assisted Process Chemistry Optimization

The cyclocondensation synthesis of this compound has been validated under microwave and continuous flow conditions. Microwave irradiation reduces reaction time from 2 hours to 5 minutes with yield improvement from 72–90% to 91–98% . Continuous flow multistep synthesis of related 4-(pyrazol-1-yl)carboxanilides using 4-nitrophenylhydrazine condensation has been reported, demonstrating scalability and reduced thermal hazard relative to batch processing [1]. For industrial procurement, this compound's compatibility with flow chemistry protocols makes it suitable for process development groups seeking to establish robust, scalable synthetic routes before committing to large-scale building block acquisition. The defined regioselectivity (98:2 in DMAc) further reduces purification burden in flow setups.

Anti-Inflammatory Drug Discovery via mPGES-1/5-LO Dual Inhibition Profiles

Pyrazole derivatives bearing 4-bromophenyl and 4-nitrophenyl substituents have been studied as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade . The target compound's structural features — electron-withdrawing nitro group for hydrogen bonding and bromophenyl for hydrophobic pocket occupancy — align with the pharmacophore requirements derived from known mPGES-1/5-LO inhibitors. While direct IC50 data for this specific compound are not yet publicly available, in vitro studies on structurally analogous pyrazole-4-carbaldehyde derivatives have demonstrated α-glucosidase inhibitory activity, indicating the scaffold's broader enzyme inhibition potential [1]. Procurement of this compound enables systematic SAR exploration at three positions to optimize dual-target anti-inflammatory activity without ulcerogenic COX-1 liabilities.

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